2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene
Description
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of a tert-butylsulfonyl group, two bromine atoms, and a methyl group attached to a benzene ring
Properties
CAS No. |
62261-18-1 |
|---|---|
Molecular Formula |
C11H14Br2O2S |
Molecular Weight |
370.10 g/mol |
IUPAC Name |
1,3-dibromo-2-tert-butylsulfonyl-5-methylbenzene |
InChI |
InChI=1S/C11H14Br2O2S/c1-7-5-8(12)10(9(13)6-7)16(14,15)11(2,3)4/h5-6H,1-4H3 |
InChI Key |
QDPJMIAJATZFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene typically involves multiple steps. One common method starts with the bromination of 5-methylbenzene to introduce the bromine atoms at the 1 and 3 positions. . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of bromine atoms and the tert-butylsulfonyl group can influence the reactivity of the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., chlorine and bromine).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The tert-butylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The bromine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: Similar in having multiple substituents on the benzene ring.
Naphthalene: Another aromatic compound with multiple rings and substituents.
tert-Butyl isocyanide: Contains a tert-butyl group but differs in functional groups and reactivity.
Uniqueness
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is unique due to the combination of the tert-butylsulfonyl group and two bromine atoms on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and mutagenic properties, supported by relevant research findings and data tables.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 317.17 g/mol. Its structure is characterized by a dibromo-substituted aromatic ring with a tert-butyl sulfonyl group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related dibromobenzene derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
These results suggest that the presence of bromine atoms and the sulfonyl group may enhance the compound's ability to disrupt bacterial cell membranes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, preliminary studies indicate that this compound can inhibit cell proliferation in HeLa and MCF7 cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These findings highlight the potential of this compound as a lead for developing anticancer agents.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that structurally related compounds exhibited broad-spectrum antibacterial activity. The study utilized disc diffusion methods to assess the efficacy against various pathogens.
- Cytotoxicity in Cancer Research : In vitro assays conducted on breast cancer cell lines revealed that dibromobenzene derivatives could induce apoptosis through reactive oxygen species (ROS) generation. This suggests a mechanism for their anticancer activity.
Q & A
Q. What are the common synthetic routes for preparing 2-[(tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene, and what key reaction conditions should be optimized?
A typical synthesis involves sequential functionalization of the benzene ring. First, introduce the tert-butylsulfonyl group via sulfonation using tert-butylsulfonyl chloride under Friedel-Crafts conditions (anhydrous AlCl₃ in dichloromethane at 0–5°C). Bromination is then performed using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 40–50°C, leveraging the sulfonyl group's meta-directing effects. Methylation at the 5-position can be achieved via a Kumada coupling using methylmagnesium bromide and a palladium catalyst. Key optimizations include controlling reaction temperatures to avoid over-bromination and ensuring anhydrous conditions during Grignard reactions .
Q. How can regioselectivity in bromination be controlled when the tert-butylsulfonyl group is present?
The tert-butylsulfonyl group acts as a strong meta-directing substituent due to its electron-withdrawing nature. To ensure bromination occurs at the 1- and 3-positions, use stoichiometric control (limiting Br₂ to 2 equivalents) and moderate temperatures (40–50°C). Competitive para-bromination can arise if excess Br₂ or higher temperatures are used, as observed in analogous sulfonylated benzene systems .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3–1.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z ≈ 410–412 for [M+H]⁺).
- IR spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Cross-referencing with computational data (e.g., InChI-derived structural fingerprints) enhances accuracy .
Advanced Research Questions
Q. How do solvent properties influence reaction kinetics in substitution reactions involving this compound?
Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates by stabilizing transition states, as seen in analogous tert-butylsulfonyl systems. Protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding with nucleophiles. For example, SNAr (nucleophilic aromatic substitution) with amines proceeds 3× faster in DMF compared to THF .
Q. What strategies resolve contradictions in thermal stability data from DSC vs. TGA?
DSC may show a melting point (~150–160°C) without decomposition, while TGA indicates mass loss above 200°C. To reconcile this, perform simultaneous DSC-TGA to correlate endothermic events (melting) with mass loss (decomposition). Purity checks via HPLC are critical, as impurities (e.g., residual bromine) can lower observed decomposition temperatures .
Q. How can computational chemistry predict the sulfonyl group’s role in directing electrophilic attacks?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron density distribution: the sulfonyl group creates a meta-directing electrostatic potential surface. Fukui indices identify the 1- and 3-positions as most electrophilic, aligning with experimental bromination outcomes .
Q. What evidence supports the tert-butylsulfonyl group’s steric effects on reaction pathways?
In Suzuki-Miyaura couplings, bulky tert-butyl groups hinder transmetalation, reducing yields compared to less hindered analogs. Kinetic studies show a 40% decrease in coupling efficiency when tert-butyl is present versus methylsulfonyl, attributed to steric clash with the palladium catalyst .
Q. How does competing elimination vs. substitution occur under basic conditions?
In reactions with strong bases (e.g., KOtBu), elimination dominates due to the sulfonyl group’s electron-withdrawing effect, which stabilizes transition states for E2 pathways. Mitigate this by using milder bases (e.g., NaHCO₃) and lower temperatures (0–25°C), favoring SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
